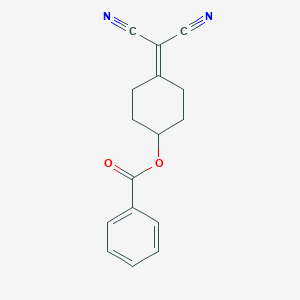
4-(Dicyanomethylene)cyclohexyl benzoate
説明
4-(Dicyanomethylene)cyclohexyl benzoate is a benzoate ester derivative featuring a dicyanomethylene (–C(CN)₂) substituent on the cyclohexyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it relevant for applications in organic synthesis, materials science, and photochemistry.
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29g/mol |
IUPAC名 |
[4-(dicyanomethylidene)cyclohexyl] benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-14(11-18)12-6-8-15(9-7-12)20-16(19)13-4-2-1-3-5-13/h1-5,15H,6-9H2 |
InChIキー |
LAPOGBNQTXCWQD-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2 |
正規SMILES |
C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
類似化合物との比較
Table 1: Key Substituents and Their Effects
Physical and Chemical Properties
- Ethyl 4-(dimethylamino) benzoate: Exhibits better mechanical properties (e.g., hardness, solubility) in resin matrices than 2-(dimethylamino) ethyl methacrylate, attributed to its planar aromatic structure .
- 4-(Trifluoromethyl)cyclohexyl benzoate : The trifluoromethyl group increases hydrophobicity and thermal stability, as seen in analogs like polytetrafluoroethylene (PTFE) derivatives .
- This compound: Predicted to have high polarity and low solubility in nonpolar solvents due to the dicyanomethylene group, similar to other cyano-substituted compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


